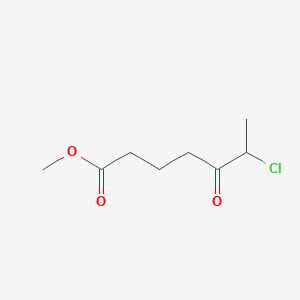

6-氯-5-氧代庚酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-chloro-5-oxoheptanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be applicable to its synthesis and analysis are discussed. For instance, methyl 7-oxoheptanoate is mentioned as an important intermediate in prostaglandin synthesis, suggesting that methyl 6-chloro-5-oxoheptanoate could also serve as an intermediate in similar synthetic pathways .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For example, methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, is synthesized from 2-cyclohexen-1-one using an unsymmetrical ozonolysis protocol . Similarly, methyl 7-oxoheptanoate is prepared from cycloheptanone, which involves the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . These methods could potentially be adapted for the synthesis of methyl 6-chloro-5-oxoheptanoate by incorporating a chlorination step.

Molecular Structure Analysis

The molecular structure of methyl 6-chloro-5-oxoheptanoate can be inferred to contain a keto group and a chloro substituent based on its name. The papers discuss various molecular structures, such as the regioselective chlorination of a methyl group in a complex molecule for biotin synthesis , and the unexpected Dieckmann condensation in the synthesis of a methyl ester . These studies highlight the importance of understanding molecular interactions and reactivity, which are crucial for the structural analysis of methyl 6-chloro-5-oxoheptanoate.

Chemical Reactions Analysis

The papers provide insights into the reactivity of compounds with similar functional groups. For instance, the reaction of 4-methoxy-2-(4-methoxyphenyl)-9-oxocyclohepta[b]pyrylium perchlorate with active methylene compounds yields various products depending on the type of active methylene compound used . This suggests that methyl 6-chloro-5-oxoheptanoate could also undergo reactions with active methylene compounds, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 6-chloro-5-oxoheptanoate are not directly discussed, the papers mention analytical techniques such as gas chromatography for monitoring the conversion of cycloheptanone to methyl 7-oxoheptanoate , and various spectroscopic methods for characterizing compounds . These techniques could be employed to determine the physical and chemical properties of methyl 6-chloro-5-oxoheptanoate, such as its boiling point, melting point, solubility, and stability.

科学研究应用

白三烯合成中的合成中间体

6-氯-5-氧代庚酸甲酯作为生物活性分子的合成前体。例如,一种方法涉及使用它来制备5S-(苯甲酰氧基)-6-氧代己酸甲酯,这是白三烯B4合成的关键中间体,白三烯B4是通过脂氧合酶途径代谢花生四烯酸的产物。这种合成采用从2-环己烯-1-酮通过施赖伯的不对称臭氧分解方案的简单路线,突出了该化学物质在合成复杂生物分子方面的多功能性 (Hayes & Wallace, 1990)。

氧化研究

6-氯-5-氧代庚酸甲酯的衍生物因其氧化行为而受到研究。一项具体的研究重点研究了二氧在钒包含的杂多阴离子催化下对2-甲基环己酮和环己酮的氧化,导致形成6-氧代庚酸和其他产物。这项研究提供了对溶剂对氧化反应的影响的见解,这对于在有机化学中开发有效的催化过程至关重要 (Atlamsani, Brégeault, & Ziyad, 1993)。

在光催化降解中的作用

使用二氧化钛 (TiO2) 和氧化锌 (ZnO) 等半导体对污染物进行光催化降解是环境修复的一个重要研究领域。涉及在各种条件下降解甲基橙和罗丹明6G等染料的研究显示出显着的脱色,表明6-氯-5-氧代庚酸甲酯衍生物在水处理和污染控制中的潜在应用。该研究强调了催化剂选择、染料浓度和pH值在优化光催化过程中的重要性 (Kansal, Singh, & Sud, 2007)。

生物柴油燃料氧化

生物柴油燃料的氧化是6-氯-5-氧代庚酸甲酯的衍生物发挥作用的另一个研究应用。开发了详细的化学动力学机制来研究不饱和酯的氧化,包括5-癸烯酸甲酯和9-癸烯酸甲酯。这项研究有助于了解生物柴油燃料的燃烧行为,对提高柴油和均质充量压缩点火(HCCI)发动机的效率和排放具有影响 (Herbinet, Pitz, & Westbrook, 2009)。

属性

IUPAC Name |

methyl 6-chloro-5-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-6(9)7(10)4-3-5-8(11)12-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITSKVBTNATBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCC(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

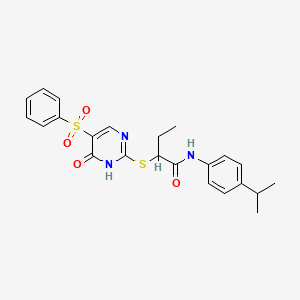

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

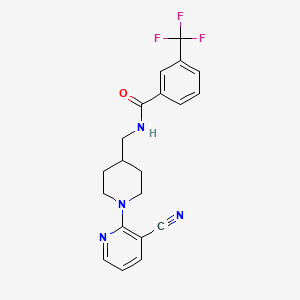

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

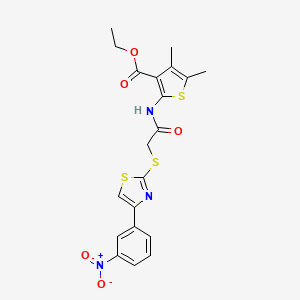

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)